N-Fmoc-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc DMNB-L-serine involves the protection of the amino group of serine with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction typically occurs in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution .
Industrial Production Methods
the general approach involves large-scale solid-phase peptide synthesis techniques, which are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc DMNB-L-serine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the nitro group, converting it into an amine group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: The Fmoc group is typically removed using piperidine in N,N-dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various protected and deprotected derivatives of serine, which can be further utilized in peptide synthesis .
Scientific Research Applications
N-Fmoc DMNB-L-serine is primarily used in the field of proteomics research. Its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is utilized in the development of peptide-based drugs.
Biomaterials: It is used in the preparation of hydrogels and other biomaterials for tissue engineering and drug delivery.
Biological Studies: The compound is employed in various biological studies to investigate protein interactions and functions.
Mechanism of Action
The mechanism of action of N-Fmoc DMNB-L-serine involves the protection of the amino group of serine, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the selective deprotection of the amino group . This selective deprotection is crucial for the stepwise synthesis of peptides on a solid support .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-L-serine: Similar to N-Fmoc DMNB-L-serine but lacks the DMNB group.
N-Fmoc-L-lysine: Another Fmoc-protected amino acid used in peptide synthesis.
N-Fmoc-L-tyrosine: Used in peptide synthesis with a phenolic side chain.
Uniqueness
N-Fmoc DMNB-L-serine is unique due to the presence of the DMNB group, which provides additional functionalization options and can be used for specific applications in peptide synthesis and biomaterials.
Properties
IUPAC Name |
3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O9/c1-35-24-11-16(23(29(33)34)12-25(24)36-2)13-37-15-22(26(30)31)28-27(32)38-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,21-22H,13-15H2,1-2H3,(H,28,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIDGZJCBUYWDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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